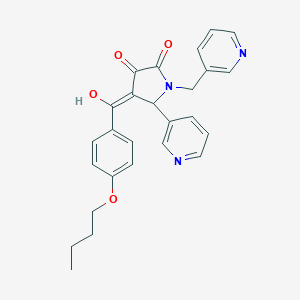
4-(4-butoxybenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butoxybenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has drawn the attention of researchers in recent years due to its potential applications in scientific research. Also known as BPP-5a, this molecule has been shown to have promising effects in various biochemical and physiological processes, making it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of BPP-5a is not fully understood, but it is believed to act as a dopamine D2 receptor agonist, as well as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). These effects are thought to be responsible for its potential therapeutic effects in various diseases and conditions.
Biochemical and Physiological Effects:
BPP-5a has been shown to have various biochemical and physiological effects, including the modulation of dopamine release and uptake, as well as the inhibition of MAO-B activity. These effects are thought to be responsible for its potential therapeutic effects in various diseases and conditions, including Parkinson's disease, depression, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPP-5a in lab experiments is its high potency and selectivity, which allows for precise targeting of specific biochemical and physiological processes. However, one limitation of using BPP-5a is its relatively complex synthesis process, which may limit its availability and accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on BPP-5a, including further investigation of its effects on the dopamine system and its potential therapeutic applications in various diseases and conditions. Additionally, the use of BPP-5a as a scaffold for the development of new drug molecules is an area of active research, with promising results suggesting that it may be a useful tool in drug discovery and development.
In conclusion, BPP-5a is a chemical compound with promising potential applications in various scientific research fields. Its high potency and selectivity, as well as its potential therapeutic effects, make it an attractive candidate for further investigation and development.
Méthodes De Synthèse
The synthesis of BPP-5a involves a multi-step process that includes the reaction of 4-butoxybenzoyl chloride with 3-pyridylmethylamine to form the intermediate compound, which is then reacted with 3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in the presence of a base. The final product is then purified using column chromatography to obtain pure BPP-5a.
Applications De Recherche Scientifique
BPP-5a has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, BPP-5a has been studied for its effects on the dopamine system, with promising results suggesting that it may be useful in treating disorders such as Parkinson's disease. In cancer research, BPP-5a has been shown to have anti-proliferative effects on various cancer cell lines, making it a potential candidate for further investigation as a cancer treatment. Finally, BPP-5a has also been studied for its potential use in drug development, particularly as a scaffold for the development of new drug molecules.
Propriétés
Nom du produit |
4-(4-butoxybenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C27H26N2O4 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O4/c1-2-3-16-33-22-13-11-21(12-14-22)25(30)23-24(20-9-5-4-6-10-20)29(27(32)26(23)31)18-19-8-7-15-28-17-19/h4-15,17,24,30H,2-3,16,18H2,1H3/b25-23- |
Clé InChI |
OBCWFDNHJFCPBY-BZZOAKBMSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265919.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
![6,7-Dimethyl-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265995.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266006.png)
![(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266027.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266028.png)
![1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B266043.png)
